molecular formula C10H14N2OS B14050419 (4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone

(4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B14050419
M. Wt: 210.30 g/mol
InChI Key: GNJOPVXUYSDCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that features a piperidine ring substituted with an amino group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-aminopiperidine with thiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would include optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiophene and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are conducted to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
  • (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
  • (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone

Uniqueness

(4-Aminopiperidin-1-yl)(thiophen-3-yl)methanone is unique due to the specific positioning of the thiophene ring and the methanone linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-thiophen-3-ylmethanone

InChI

InChI=1S/C10H14N2OS/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2

InChI Key

GNJOPVXUYSDCOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.